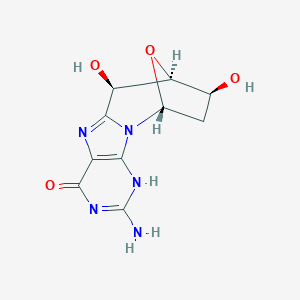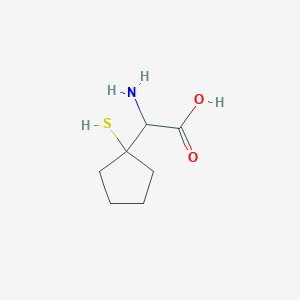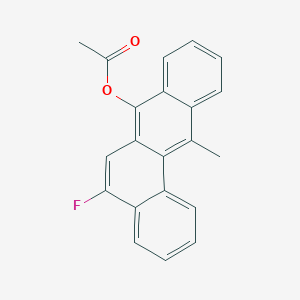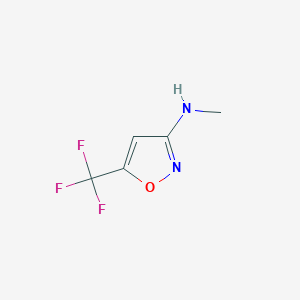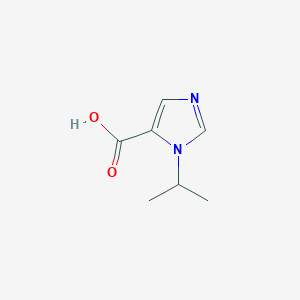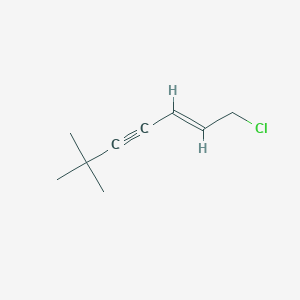
1-Chloro-6,6-dimethyl-2-hepten-4-yne
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of structures related to "1-Chloro-6,6-dimethyl-2-hepten-4-yne" involves several key steps, including halogenation, carbene addition, and rearrangement reactions. For instance, the stereoselective halogenation of 6,6-dimethyl-1-hepten-4-yn-3-ol using boron trichloride has been shown to produce (E)-1-halo-6,6-dimethyl-2-hepten-4-yne with high yield and stereoselectivity, which is a key intermediate for the synthesis of terbinafine, an antifungal agent (Chou, Tseng, & Chen, 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to "1-Chloro-6,6-dimethyl-2-hepten-4-yne" has been characterized by various methods, including X-ray crystallography. For example, the crystal structure of related compounds indicates the importance of halogen atoms in determining the molecular conformation and the overall stability of the molecule (Wiedenfeld, Nesterov, Minton, & Montoya, 2004).
Chemical Reactions and Properties
Chemical reactions involving "1-Chloro-6,6-dimethyl-2-hepten-4-yne" and its derivatives can lead to a variety of products depending on the reaction conditions and the presence of other functional groups. For instance, halogenated compounds can undergo further functionalization through free-radical reactions, cycloadditions, and rearrangements, showcasing the versatility of these molecules in synthetic organic chemistry (Alden, Claisse, & Davies, 1968).
Applications De Recherche Scientifique
Pharmaceuticals
- Scientific Field: Pharmaceuticals
- Application Summary: “1-Chloro-6,6-dimethyl-2-hepten-4-yne” is a key intermediate in the synthesis of Terbinafine Hydrochloride , an orally active, antimycotic allylamine .
- Methods of Application: The compound is synthesized through a three-step process :
Antifungal Treatments
- Scientific Field: Antifungal Treatments
- Application Summary: “1-Chloro-6,6-dimethyl-2-hepten-4-yne” has been shown to be an effective antifungal agent against dermatophytes such as Trichophyton rubrum and Microsporum canis .
- Methods of Application: The compound is used in the chlorination of magnesium and other metals .
- Results or Outcomes: The compound has demonstrated effectiveness as an antifungal agent .
Chlorination Agent
- Scientific Field: Industrial Chemistry
- Application Summary: “1-Chloro-6,6-dimethyl-2-hepten-4-yne” is used as a chlorinating agent that has been used to minimize hydrochloric acid by converting it to chloride .
- Methods of Application: The compound is used in the chlorination of magnesium and other metals .
- Results or Outcomes: The compound is toxic to humans and animals because it produces acrolein and terbinafine during chlorination. It also produces hydrochloric acid as a by-product of chlorination .
Fungal Infections Treatment
- Scientific Field: Medical Science
- Application Summary: “1-Chloro-6,6-dimethyl-2-hepten-4-yne” is an intermediate in the synthesis of terbinafine, an orally administered antifungal drug. It can be used to treat fungal infections of the scalp, body, groin (ringworm), feet (tinea pedis), fingernails, and toenails .
- Methods of Application: The compound is synthesized and used in the formulation of terbinafine, which is then administered orally to treat various fungal infections .
- Results or Outcomes: The compound has demonstrated effectiveness in treating various fungal infections when used in the formulation of terbinafine .
Hydrocarbon Derivative
- Scientific Field: Industrial Chemistry
- Application Summary: “1-Chloro-6,6-dimethyl-2-hepten-4-yne” is a hydrocarbon derivative and can be used as a pharmaceutical intermediate .
- Methods of Application: The compound is synthesized and used in various industrial processes .
- Results or Outcomes: The compound has demonstrated effectiveness as a pharmaceutical intermediate .
Chlorinating Agent
- Scientific Field: Industrial Chemistry
- Application Summary: “1-Chloro-6,6-dimethyl-2-hepten-4-yne” is a chlorinating agent that has been used to minimize hydrochloric acid by converting it to chloride . It is also used in the chlorination of magnesium and other metals .
- Methods of Application: The compound is used in the chlorination of magnesium and other metals .
- Results or Outcomes: The compound is toxic to humans and animals because it produces acrolein and terbinafine during chlorination. It also produces hydrochloric acid as a by-product of chlorination .
Safety And Hazards
Propriétés
IUPAC Name |
(E)-1-chloro-6,6-dimethylhept-2-en-4-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Cl/c1-9(2,3)7-5-4-6-8-10/h4,6H,8H2,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXABMZBMHDFEZ-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C/CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-6,6-dimethyl-2-hepten-4-yne | |
CAS RN |
126764-17-8, 287471-30-1 | |
| Record name | 2-Hepten-4-yne, 1-chloro-6,6-dimethyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hepten-4-yne, 1-chloro-6,6-dimethyl-, (2E) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

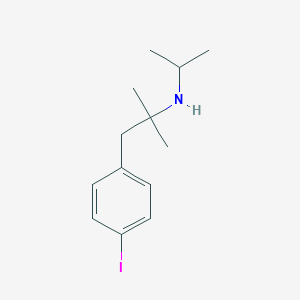
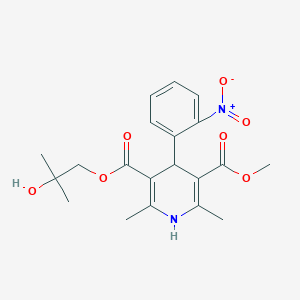
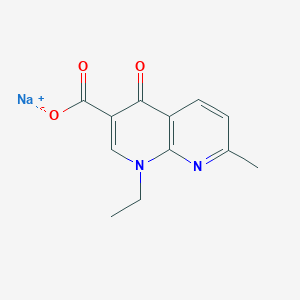
![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine hydrochloride](/img/structure/B17907.png)

![3-Aminothieno[2,3-c]pyridine-2-carboxamide](/img/structure/B17922.png)
![2-Oxazolidinone, 5-[4-(phenylmethoxy)phenyl]-](/img/structure/B17923.png)
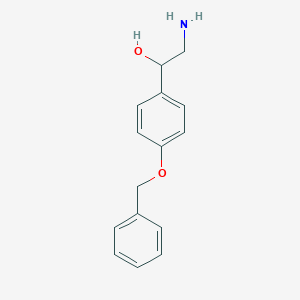
![4-[2,4-bis(2-methylbutan-2-yl)phenoxy]-N-[4-[4-[1-(4-hydroxyphenyl)tetrazol-5-yl]sulfanyl-5-oxo-3-pyrrolidin-1-yl-4H-pyrazol-1-yl]phenyl]butanamide](/img/structure/B17928.png)
